

# In Vivo Efficacy of ARN14974 in Murine Models: A Technical Overview

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## Compound of Interest

Compound Name: ARN14974

Cat. No.: B10764909

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This technical guide provides an in-depth analysis of the in vivo efficacy of **ARN14974**, a potent benzoxazolone carboxamide inhibitor of acid ceramidase (AC), in mouse models. The data herein is compiled from preclinical studies, offering a comprehensive resource for researchers in oncology and drug development.

## Core Findings: ARN14974 Demonstrates Anti-Tumor Activity in Mice

**ARN14974** has been shown to effectively inhibit tumor growth in xenograft mouse models. As an inhibitor of acid ceramidase, **ARN14974** modulates the ceramide-sphingosine-1-phosphate rheostat, promoting the accumulation of the pro-apoptotic lipid ceramide, leading to cancer cell death.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of **ARN14974** in mice.

Study Parameter	Details
Drug	ARN14974 (also referred to as 17a)
Mechanism of Action	Inhibition of Acid Ceramidase (ASAH1)
In Vitro Potency (IC50)	79 nM
Animal Model	Xenograft Mouse Model (Tsc2-null cells)
Key Efficacy Endpoint	Reduction in tumor growth

Efficacy in Tsc2-null Xenograft Model	
Treatment Group	Outcome
Vehicle Control	Progressive tumor growth
ARN14974 (17a)	Significantly decreased tumor growth.[1]

Pharmacodynamic Effect in Mice	
Dose	10 mg/kg, intravenous (i.v.)
Effect	Reduction of acid ceramidase activity in multiple organs (brain, liver, heart, lungs, and kidney) and an increase in pulmonary ceramide levels.

## Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

### Tsc2-null Cell Xenograft Model in NSG Mice

- Animal Model: Female NOD-scid IL2Rgammanull (NSG) mice were used for the study.
- Cell Line: Tsc2-null ELT3 luciferase-expressing cells were utilized for tumor implantation.

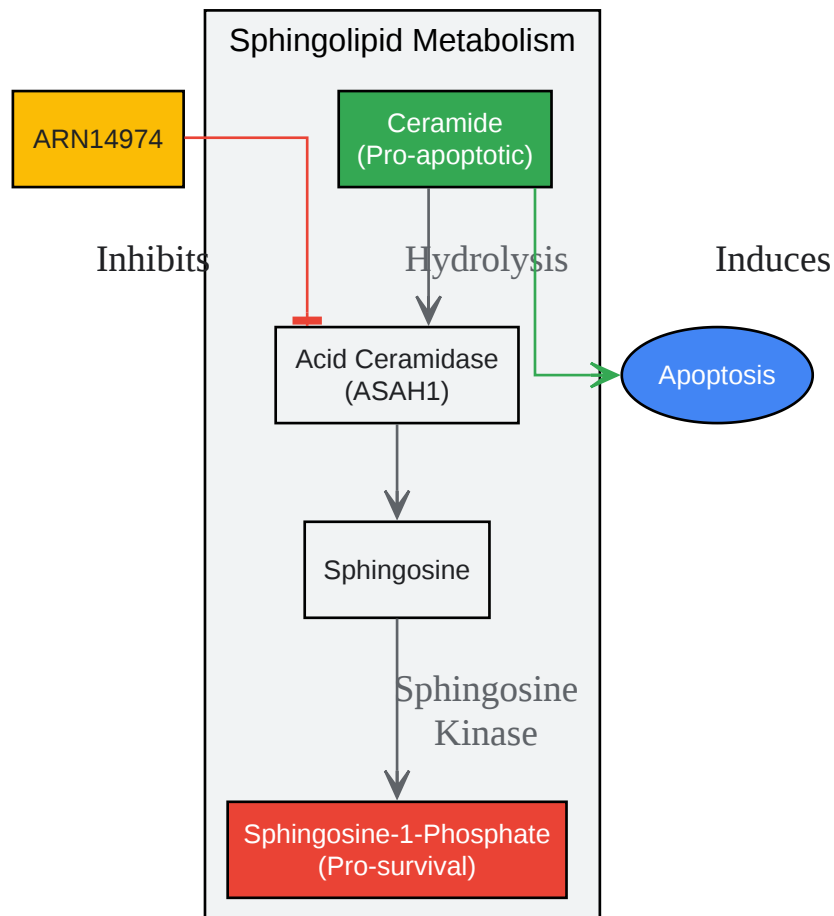
- Tumor Induction: A suspension of Tsc2-null cells was injected subcutaneously into the flanks of the mice.
- Treatment Regimen:
  - Once tumors were established, mice were randomized into treatment and control groups.
  - The treatment group received **ARN14974** (17a). The specific dosage and administration schedule were determined based on preliminary studies to ensure efficacy without significant toxicity.
- Efficacy Assessment:
  - Tumor growth was monitored regularly using bioluminescence imaging.
  - Tumor volume was calculated from caliper measurements of the tumor dimensions.
  - Data was collected over a period of four weeks to assess the long-term effects of the treatment.

## Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by **ARN14974** and the experimental workflow for the in vivo efficacy studies.

## ARN14974 Mechanism of Action: Acid Ceramidase Inhibition

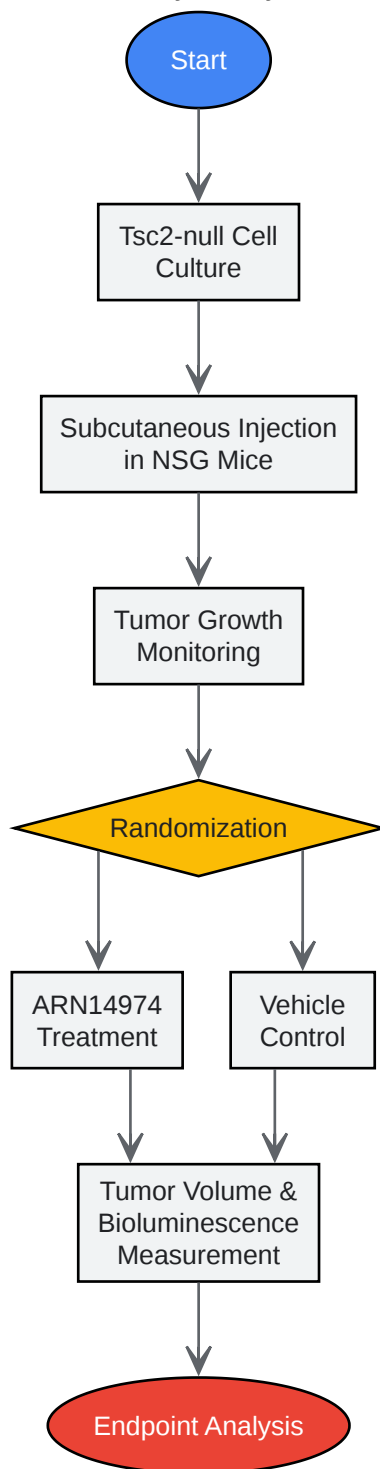
## ARN14974 Mechanism of Action

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Caption: **ARN14974** inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

## In Vivo Efficacy Study Workflow

## In Vivo Efficacy Study Workflow



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Caption: Workflow for assessing **ARN14974** efficacy in a mouse xenograft model.

This guide provides a foundational understanding of the in vivo efficacy of **ARN14974** in mice. The presented data and protocols are intended to support further research and development of this promising therapeutic candidate.

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## References

- 1. JCI Insight - Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex [insight.jci.org]
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